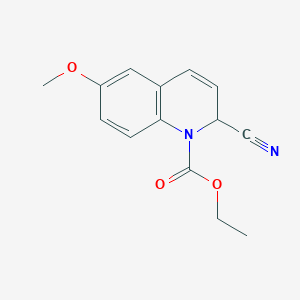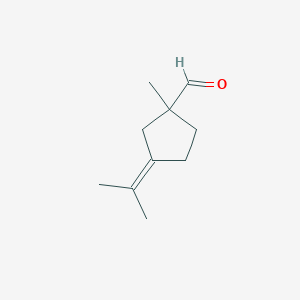
1,3-Dimethyl-2-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-phenyl-1H-indene is an organic compound with the molecular formula C15H14. It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of substituted phenylbutanoic acids or their derivatives. For example, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate can be further hydrogenated to produce the desired indene compound .
Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst. This reaction provides high yields of indene derivatives, with regioselectivity depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yields and selectivity. The use of metal catalysts such as rhodium, iron, and platinum is common in these processes. These catalysts facilitate the cyclization and hydrogenation reactions necessary to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation reactions can reduce the compound to form saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1,3-Dimethyl-2-phenyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-phenyl-1H-indene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various cyclization, substitution, and hydrogenation reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dimethyl-2-phenyl-1H-indene can be compared with other similar compounds, such as:
Indane: A bicyclic hydrocarbon with a similar structure but lacking the phenyl and methyl substituents.
1,3-Dimethylindane: Similar to this compound but without the phenyl group.
2-Phenylindene: Contains a phenyl group but lacks the methyl substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
58310-20-6 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C17H16/c1-12-15-10-6-7-11-16(15)13(2)17(12)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
QCZSUXDECLFIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


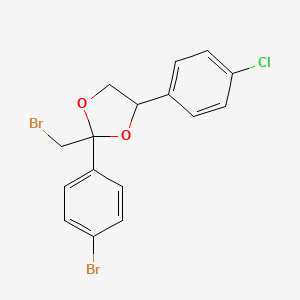
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
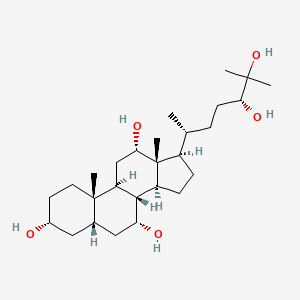
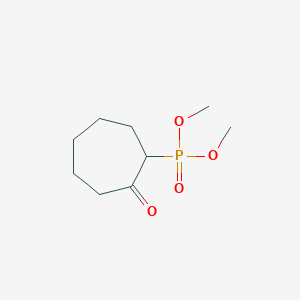
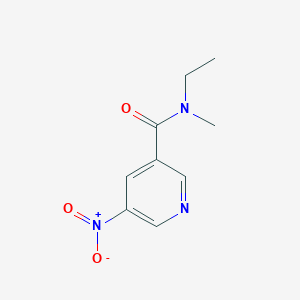
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
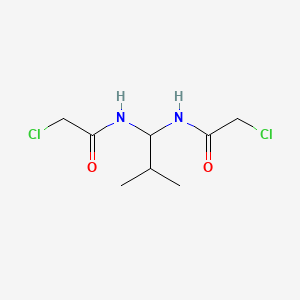
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
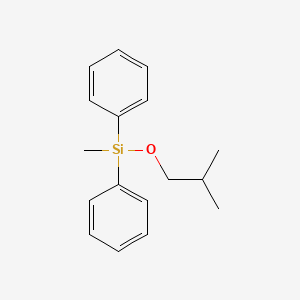
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
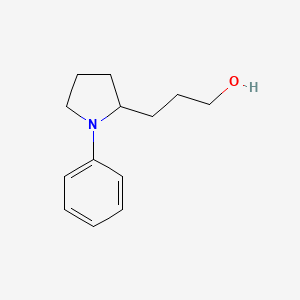
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
